(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1855889-22-3
VCID: VC4136449
InChI: InChI=1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3
SMILES: CCN1C(=C(C=N1)C)CO
Molecular Formula: C7H12N2O
Molecular Weight: 140.186

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

CAS No.: 1855889-22-3

Cat. No.: VC4136449

Molecular Formula: C7H12N2O

Molecular Weight: 140.186

* For research use only. Not for human or veterinary use.

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol - 1855889-22-3

Specification

CAS No. 1855889-22-3
Molecular Formula C7H12N2O
Molecular Weight 140.186
IUPAC Name (2-ethyl-4-methylpyrazol-3-yl)methanol
Standard InChI InChI=1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3
Standard InChI Key VQHKGOWSJNRTBP-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)C)CO

Introduction

Structural Characteristics and Molecular Configuration

Core Pyrazole Architecture

The pyrazole ring in (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol is a five-membered aromatic system containing two adjacent nitrogen atoms. The substitution pattern at positions 1, 4, and 5 distinguishes this compound:

  • Position 1: An ethyl group (CH2CH3-\text{CH}_2\text{CH}_3) contributes to steric bulk and modulates electronic effects .

  • Position 4: A methyl group (CH3-\text{CH}_3) enhances ring stability through hyperconjugation .

  • Position 5: A hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) introduces polarity and hydrogen-bonding potential .

The IUPAC name, (2-ethyl-4-methylpyrazol-3-yl)methanol, reflects the numbering system where the hydroxymethyl group resides at position 3 of the pyrazole ring .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H12N2O\text{C}_7\text{H}_{12}\text{N}_2\text{O}
Molecular Weight140.18 g/mol
SMILESCCN1C(=C(C=N1)C)CO
InChIInChI=1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3
Boiling Point269.4 ± 25.0°C (predicted)
Density1.09 ± 0.1 g/cm³ (predicted)

Hydrogen-Bonding and Crystallographic Behavior

Crystallographic studies of analogous pyrazole-methanol derivatives reveal dimer formation via O–H···N hydrogen bonds between the hydroxymethyl group and pyrazole nitrogen . For example, in 1-{3-[1-(hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone, the pyrazole NH group participates in intermolecular hydrogen bonding with carbonyl oxygen atoms, forming macrocyclic motifs . Such interactions likely influence the solubility and crystallinity of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Functionalization: Introduction of the hydroxymethyl group via reduction of a carbonyl precursor (e.g., using NaBH₄ in ethanol or methanol) .

A plausible route is:

  • Step 1: Ethylation of 4-methylpyrazole-5-carbaldehyde using ethyl iodide in the presence of a base.

  • Step 2: Reduction of the aldehyde group to methanol using sodium borohydride (NaBH4\text{NaBH}_4) in ethanol.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionSource
SolventEthanol or methanol
Temperature0–25°C (during reduction)
Reducing AgentNaBH4\text{NaBH}_4 (1.2 equiv)
Yield70–85% (reported for analogs)

Reactivity Profile

The hydroxymethyl group undergoes characteristic alcohol reactions:

  • Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters .

  • Oxidation: May be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄) .

  • Etherification: Forms ethers via Williamson synthesis with alkyl halides .

The ethyl and methyl substituents sterically hinder electrophilic substitution at the pyrazole ring, directing reactions to the hydroxymethyl group .

Physicochemical Properties

Thermal Stability and Phase Behavior

Predicted properties include a boiling point of 269.4°C and density of 1.09 g/cm³, consistent with hydrophobic pyrazole derivatives . The compound is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the nonpolar ethyl and methyl groups .

Table 3: Comparative Solubility Data (Analog Compounds)

CompoundSolubility in Water (mg/mL)Source
(1-Methyl-1H-pyrazol-5-yl)methanol12.5
(4-Methylphenyl)-(1H-pyrazol-5-yl)methanol3.8
Target Compound<5 (predicted)

Spectroscopic Characterization

  • IR Spectroscopy: O–H stretch (~3300 cm⁻¹), C–N stretches (~1600 cm⁻¹) .

  • NMR:

    • 1H^1\text{H}: δ 1.2 (t, 3H, CH₂CH₃), δ 2.3 (s, 3H, CH₃), δ 4.6 (s, 2H, CH₂OH) .

    • 13C^{13}\text{C}: δ 14.1 (CH₂CH₃), δ 21.8 (CH₃), δ 62.4 (CH₂OH) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Pyrazole derivatives are key motifs in NSAIDs (e.g., celecoxib) and antifungal agents . The hydroxymethyl group in (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol serves as a handle for further derivatization, enabling the synthesis of prodrugs or targeted delivery systems .

Agrochemical Development

Analogous compounds exhibit herbicidal and insecticidal activity by inhibiting acetolactate synthase (ALS) . Modifications to the hydroxymethyl group could enhance bioavailability or environmental persistence.

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